![molecular formula C9H12N2O2 B13643799 1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione](/img/structure/B13643799.png)
1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C9H12N2O2. It is a member of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide. The reaction conditions often include the use of a base such as sodium ethoxide in an ethanol solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Analyse Chemischer Reaktionen
1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione can be compared with other similar compounds such as:
1-(1-Methyl-1h-pyrazol-4-yl)butane-1,3-dione: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and binding properties.
1-(1-Ethyl-1h-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione: The presence of trifluoromethyl groups can significantly alter its chemical and physical properties, making it more hydrophobic and potentially more reactive in certain conditions.
Eigenschaften
Molekularformel |
C9H12N2O2 |
---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-(1-ethylpyrazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-6-8(5-10-11)9(13)4-7(2)12/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
WOWZZRREIIOIRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.